molecular formula C19H24N2O5S B4896446 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide

Cat. No. B4896446
M. Wt: 392.5 g/mol
InChI Key: QJKGODCNUAGHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide, commonly referred to as "MPSPG," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of MPSPG is not fully understood, but it is believed to modulate the activity of glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. MPSPG has been shown to bind to the NR2B subunit of the NMDA receptor, which is involved in the development of neuropathic pain and other neurological disorders. By modulating the activity of the NMDA receptor, MPSPG may have therapeutic potential in the treatment of these disorders.
Biochemical and physiological effects:
MPSPG has been shown to have various biochemical and physiological effects. In animal studies, MPSPG has been shown to reduce pain and inflammation, improve cognitive function, and inhibit the growth of cancer cells. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One advantage of MPSPG is its high potency and selectivity for the NR2B subunit of the NMDA receptor, making it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of MPSPG. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of MPSPG. Another area of interest is the investigation of MPSPG's potential use in the treatment of neurological disorders and cancer. Further studies are also needed to elucidate the exact mechanisms underlying MPSPG's biochemical and physiological effects.

Synthesis Methods

The synthesis of MPSPG involves the reaction of N-phenylglycinamide with 4-methoxybenzenesulfonyl chloride and 3-methoxypropylamine in the presence of a base catalyst. The resulting product is then purified through recrystallization. This method has been reported to yield MPSPG in high purity and yield.

Scientific Research Applications

MPSPG has been studied for its potential use in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, MPSPG has been investigated as a potential drug candidate for the treatment of neuropathic pain and depression. In neuroscience, MPSPG has been shown to modulate the activity of glutamate receptors, suggesting its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In cancer research, MPSPG has been studied for its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-25-14-6-13-20-19(22)15-21(16-7-4-3-5-8-16)27(23,24)18-11-9-17(26-2)10-12-18/h3-5,7-12H,6,13-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKGODCNUAGHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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